molecular formula C20H26N2O4S B239089 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

Cat. No. B239089
M. Wt: 390.5 g/mol
InChI Key: MBQYDYWCQPCOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been used extensively in scientific research as a tool to study the noradrenergic system in the brain. It has been found to selectively destroy noradrenergic neurons in the locus coeruleus, which is a brain region that is involved in many physiological processes such as arousal, attention, and stress response. This compound has been used to study the role of the noradrenergic system in these processes, as well as in various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves its selective destruction of noradrenergic neurons in the locus coeruleus. This occurs through the uptake of this compound into the noradrenergic neurons, where it is converted to a toxic metabolite that damages the neurons. The specific mechanism of this damage is not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its destruction of noradrenergic neurons in the locus coeruleus. This can lead to a decrease in noradrenaline levels in the brain, which can result in a variety of effects such as changes in arousal, attention, and stress response. This compound has also been found to affect other neurotransmitter systems such as dopamine and serotonin, although the specific mechanisms of these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in lab experiments is its selectivity for noradrenergic neurons in the locus coeruleus. This allows for the specific study of the noradrenergic system without affecting other neuronal systems. However, one limitation is that the destruction of noradrenergic neurons is irreversible, which can make it difficult to study the long-term effects of noradrenaline depletion. Additionally, the use of this compound in animal models can be controversial due to its neurotoxic effects.

Future Directions

There are many potential future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine. One area of interest is the role of the noradrenergic system in neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia. This compound has been used to model these disorders in animal models, and further research could help to elucidate the underlying mechanisms and potential therapeutic targets. Additionally, research could focus on the development of new compounds that selectively target the noradrenergic system without the neurotoxic effects of this compound.

Synthesis Methods

The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,4-dimethylphenethylamine in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified using column chromatography.

properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine

InChI

InChI=1S/C20H26N2O4S/c1-15-5-7-18(16(2)13-15)21-9-11-22(12-10-21)27(23,24)17-6-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

MBQYDYWCQPCOFA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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